1,2-Dichlorohexafluorocyclobutane

Overview

Description

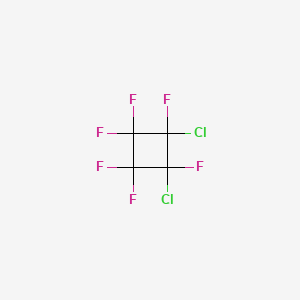

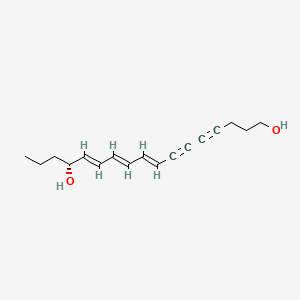

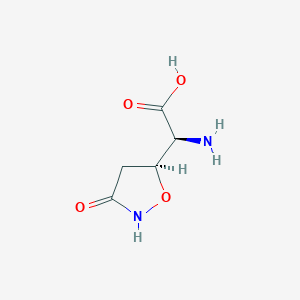

1,2-Dichlorohexafluorocyclobutane is a halogenated cyclobutane compound with the molecular formula C4Cl2F6. It is known for its potent ozone-depleting and greenhouse gas properties . This compound exists in two stereoisomeric forms, (E)- and (Z)-1,2-dichlorohexafluorocyclobutane, each with distinct atmospheric lifetimes and environmental impacts .

Mechanism of Action

Target of Action

The primary targets of 1,2-Dichlorohexafluorocyclobutane are protein targets . It has been shown to interact with proteins such as bovine serum albumin and nicotinic acetylcholine receptors . These proteins play crucial roles in various biological processes, including signal transduction and cellular communication.

Mode of Action

This compound interacts with its protein targets in a unique way. It has been shown to have no discernible effect on the mobility of the indole ring in the tryptophan residues of albumin . In contrast, other anesthetic agents like halothane and isoflurane decreased the mobility of the indole rings in a concentration-dependent manner . This suggests that this compound may have a different mode of action compared to other anesthetic agents.

Biochemical Pathways

It has been suggested that the compound may influence the function of proteins and thereby alter various biochemical pathways . More research is needed to fully understand the biochemical pathways affected by this compound.

Result of Action

It has been shown to cause amnesia and seizures at certain concentrations . . These effects suggest that this compound may alter neuronal activity, potentially through its interactions with protein targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its atmospheric processing has been examined due to its potential as an ozone-depleting substance and a greenhouse gas . The compound’s actions may also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorohexafluorocyclobutane can be synthesized through the pyrolysis of chlorotrifluoroethylene. The process involves heating chlorotrifluoroethylene at temperatures ranging from 505°C to 600°C, followed by condensation and rectification to isolate the desired product . Another method involves the dimerization of chlorotrifluoroethylene, which is then subjected to dechlorination in the presence of zinc in a solvent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the pyrolysis of chlorotrifluoroethylene, condensation, and rectification to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:

Photolysis: The compound undergoes photolysis, resulting in the formation of hexafluorocyclobutene as a co-product.

Oxidation: The reaction with atomic oxygen (O(1D)) leads to the formation of reactive intermediates.

Common Reagents and Conditions

Oxidation: Atomic oxygen (O(1D)) is a common reagent used in oxidation reactions involving this compound.

Major Products Formed

Hexafluorocyclobutene: Formed as a major product during the photolysis of this compound.

Scientific Research Applications

1,2-Dichlorohexafluorocyclobutane has several scientific research applications, including:

Atmospheric Studies: Used to study ozone depletion and global warming potentials due to its significant environmental impact.

Anesthesia Research: Investigated for its effects on hippocampal theta oscillations and its potential as a nonimmobilizer in anesthesia.

Chemical Synthesis: Utilized as a precursor in the synthesis of other fluorinated compounds.

Comparison with Similar Compounds

1,2-Dichlorohexafluorocyclobutane can be compared with other halogenated cyclobutanes and nonimmobilizers:

Properties

IUPAC Name |

1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAGAHDHRQIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870514 | |

| Record name | 1,2-Dichloroperfluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Dichlorohexafluorocyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

356-18-3 | |

| Record name | 1,2-Dichlorohexafluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroperfluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorohexafluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does F6 produce anesthesia like conventional volatile anesthetics?

A1: No, despite its lipophilicity, F6 does not induce immobility in response to noxious stimuli, even at concentrations exceeding those predicted to cause anesthesia based on the Meyer-Overton hypothesis. [, , ]

Q2: Does F6 affect learning and memory?

A2: Yes, F6 impairs learning and memory in a manner similar to conventional anesthetics. Studies have shown that F6 suppresses fear conditioning to context and tone in rats at concentrations lower than those causing convulsions. [, , ]

Q3: How does F6’s effect on learning and memory compare to conventional anesthetics?

A3: While both F6 and conventional anesthetics like isoflurane impair learning and memory, their combined effect is antagonistic rather than additive. This suggests that they act through different mechanisms. []

Q4: Does F6 affect synaptic transmission in the hippocampus like conventional anesthetics?

A4: No, unlike halothane which depresses synaptic transmission in hippocampal CA1 neurons, F6 and another nonimmobilizer, perfluoropentane, have no effect or may even slightly enhance synaptic transmission at these synapses. []

Q5: Does F6 affect thermoregulation?

A5: Unlike conventional anesthetics that significantly depress thermoregulation, F6 shows minimal or no effect on thermoregulation in rats even at concentrations approaching predicted minimum alveolar concentration (MAC). []

Q6: What is the effect of F6 on ventilation?

A6: Unlike many anesthetics that depress respiration, F6 appears to be a respiratory stimulant. Studies in pigs showed that F6 administration during desflurane anesthesia decreased PaCO2 and tended to increase the ventilatory response to CO2. []

Q7: Does F6 affect GABAA receptors like conventional anesthetics?

A7: F6 interacts with GABAA receptors, but its effects are distinct from conventional anesthetics. While it blocks GABAA receptors lacking the γ subunit, it has no effect on receptors containing the γ subunit, unlike isoflurane. [, ]

Q8: Does F6 affect extrasynaptic GABAA receptors?

A8: Studies have shown that extrasynaptic GABAA receptors on hippocampal pyramidal neurons are generally insensitive to F6, even at concentrations significantly exceeding predicted MAC. This contrasts with isoflurane, which consistently modulates these receptors. []

Q9: How does F6 interact with neuronal nicotinic acetylcholine receptors (nAChRs)?

A9: F6 inhibits α4β2 neuronal nAChRs at concentrations relevant to its effects on learning and memory. This interaction is proposed to contribute to its amnestic effects. [, ]

Q10: What is the role of choline acetyltransferase (ChAT) in F6's convulsant activity?

A10: Unlike some convulsants, F6 does not appear to exert its effects by modifying ChAT activity. Studies showed that F6 did not alter the kinetic parameters of ChAT in rat cortical synaptosomes, even at concentrations exceeding those causing convulsions in vivo. []

Q11: What is the molecular formula and weight of F6?

A11: The molecular formula of F6 is C4H2Cl2F6, and its molecular weight is 253.0 g/mol.

Q12: Are there spectroscopic data available for F6?

A12: Yes, infrared absorption spectra [] and 19F NMR spectra [] have been reported for both cis and trans isomers of F6.

Q13: Is there information available on the material compatibility, stability, catalytic properties, and applications of F6 from the provided research papers?

A13: The provided research papers primarily focus on the pharmacological and physiological effects of F6 in the context of anesthesia research. They do not provide information about its material compatibility, stability, catalytic properties, or applications outside this scope.

Q14: Are there computational chemistry studies investigating F6?

A14: Yes, molecular dynamics simulations have been used to optimize the structure and Lennard-Jones parameters of F6. []

Q15: What is known about the structure-activity relationship (SAR) of F6?

A15: Studies comparing the effects of F6 with structurally similar anesthetics and nonanesthetics suggest that subtle changes in halogenation and structure can significantly alter its pharmacological activity. [, , ] For example, the cis isomer of F6 is nearly twice as potent as the trans isomer in inducing convulsions. []

Q16: Is there information available on the stability and formulation of F6 from the provided research papers?

A16: The provided research papers do not offer insights into the stability and formulation strategies for F6.

Q17: Is there information available regarding SHE regulations, PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, or environmental impact of F6 from the provided research papers?

A17: While these aspects are crucial for drug development and understanding a compound's profile, the provided research articles primarily focus on the mechanistic understanding of F6 in the context of anesthesia research and do not provide information on these specific aspects.

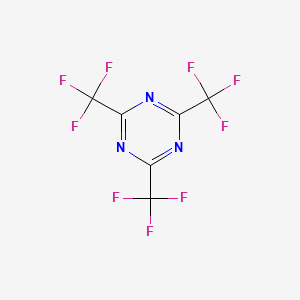

Q18: Are there any alternatives or substitutes for F6 in anesthesia research?

A18: Other nonimmobilizers, such as perfluoropropane, perfluorocyclobutane, and 2,3-dichlorooctafluorobutane, are also used in anesthesia research to investigate the mechanisms of action of anesthetics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)

![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)

![1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1197510.png)

![8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1197511.png)

![1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B1197514.png)